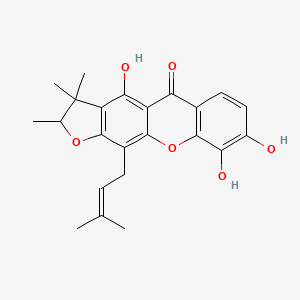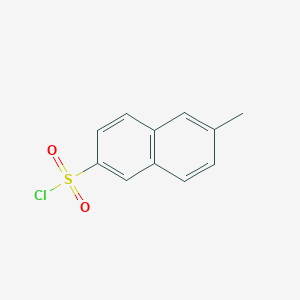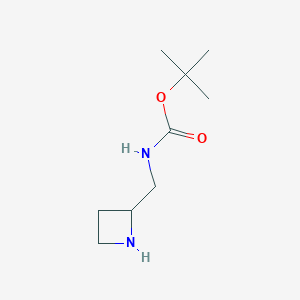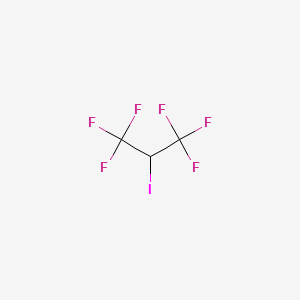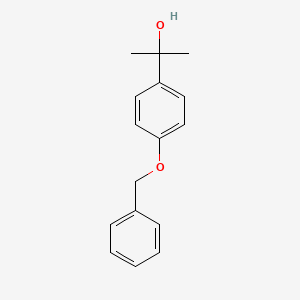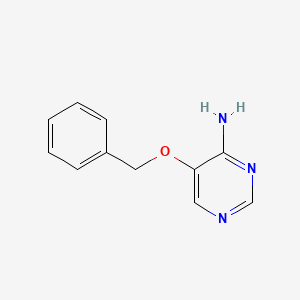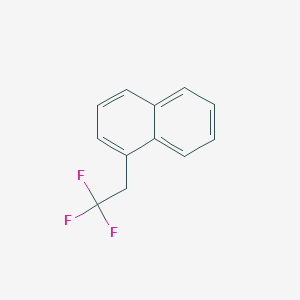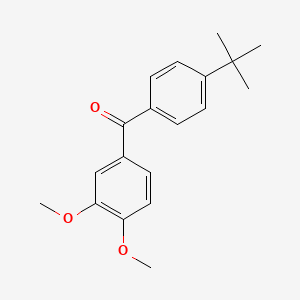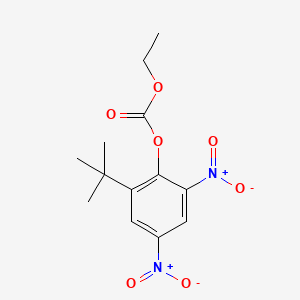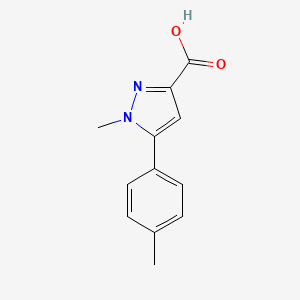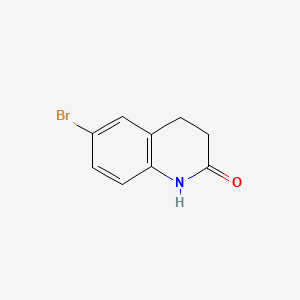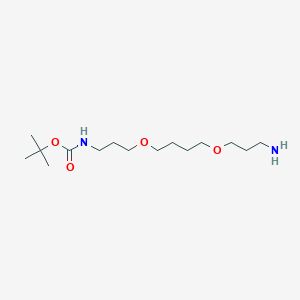
2-氟-5-碘苯硼酸
概述
描述
2-Fluoro-5-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BFIO2 and a molecular weight of 265.82 g/mol . It is a derivative of phenylboronic acid, where the phenyl ring is substituted with fluorine and iodine atoms at the 2 and 5 positions, respectively . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
科学研究应用
2-Fluoro-5-iodophenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds and molecular probes.
Medicine: Utilized in the synthesis of potential drug candidates, particularly in the field of oncology.
Industry: Applied in the production of advanced materials and polymers.
未来方向
The future directions of “2-Fluoro-5-iodophenylboronic acid” could involve its use in the preparation of phenylboronic catechol esters, which are promising anion receptors for polymer electrolytes . Additionally, its halogenated derivatives have shown antibacterial and antibiofilm activity against certain Vibrio species, suggesting potential applications in combating bacterial infections .
生化分析
Biochemical Properties
The exact biochemical properties of 2-Fluoro-5-iodophenylboronic acid are not well-documented in the literature. Boronic acids are generally known to interact with various enzymes and proteins. They can form reversible covalent bonds with biomolecules containing cis-diols, such as sugars and glycoproteins .
Cellular Effects
Some boronic acids have been found to exhibit antibacterial and antibiofilm activity .
Molecular Mechanism
Boronic acids are known to form reversible covalent bonds with biomolecules containing cis-diols, which could potentially lead to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and resistant to protodeboronation .
Metabolic Pathways
Boronic acids are known to interact with various enzymes and cofactors .
Transport and Distribution
Boronic acids are known to interact with various transporters and binding proteins .
Subcellular Localization
Boronic acids are known to interact with various compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
2-Fluoro-5-iodophenylboronic acid can be synthesized through various methods. One common approach involves the halogenation of phenylboronic acid derivatives. For instance, 4-fluoroiodobenzene can be used as a precursor . The reaction typically involves the use of a palladium catalyst and a base under mild conditions .
Industrial Production Methods
In industrial settings, the production of 2-Fluoro-5-iodophenylboronic acid often involves large-scale halogenation reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .
化学反应分析
Types of Reactions
2-Fluoro-5-iodophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura reactions to facilitate the coupling process.
Major Products Formed
The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism by which 2-Fluoro-5-iodophenylboronic acid exerts its effects is primarily through its role as a coupling partner in Suzuki-Miyaura reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond . This process is facilitated by the presence of a base, which deprotonates the boronic acid group, making it more reactive .
相似化合物的比较
Similar Compounds
Uniqueness
2-Fluoro-5-iodophenylboronic acid is unique due to the presence of both fluorine and iodine substituents on the phenyl ring. This dual substitution enhances its reactivity and allows for selective functionalization, making it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
(2-fluoro-5-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BFIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPDCZSOVJLEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BFIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584395 | |
| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866683-41-2 | |
| Record name | 2-Fluoro-5-iodophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866683-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Fluoro-5-iodophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential mechanisms of action of FIPBA against Vibrio species?
A1: While the exact mechanism of action of FIPBA is not fully elucidated in the provided research [], the study suggests that FIPBA, along with 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA), can hinder several virulence factors in Vibrio parahaemolyticus. These include:
Q2: What is the significance of FIPBA's antibiofilm activity in the context of food safety?
A2: The research highlights that FIPBA can effectively inhibit biofilm formation by Vibrio parahaemolyticus on the surface of squid and shrimp models []. This is significant because:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
